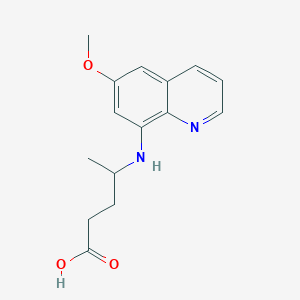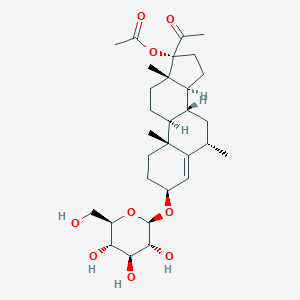
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound is also known as Ac-DEX, and it belongs to the family of glucocorticoids, which are a class of hormones that regulate a wide range of physiological processes in the body.
Mecanismo De Acción
The mechanism of action of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one involves the binding of the glucocorticoid receptor (GR), which is a nuclear receptor that regulates gene expression in response to glucocorticoid hormones. Upon binding, the GR translocates to the nucleus and interacts with DNA to regulate the expression of various genes involved in inflammation and immunity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one are diverse and depend on the specific biological context. Some of the effects include the suppression of immune cell proliferation and activation, the inhibition of pro-inflammatory cytokine production, and the promotion of anti-inflammatory cytokine production. Additionally, this compound has been shown to induce apoptosis in certain cancer cell lines, making it a potential anti-cancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one in lab experiments is its well-established anti-inflammatory and immunosuppressive properties, which make it a useful tool for studying various aspects of inflammation and immunity. However, one limitation is that the effects of this compound can be context-dependent and may vary depending on the specific cell type and experimental conditions.
Direcciones Futuras
There are several potential future directions for research on 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one. Some possible areas of investigation include:
1. Further elucidation of the molecular mechanisms underlying the anti-inflammatory and immunosuppressive effects of this compound.
2. Development of more efficient and cost-effective synthesis methods for 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one.
3. Exploration of the potential anti-cancer effects of this compound in vivo.
4. Investigation of the potential use of this compound as a therapeutic agent for various inflammatory and autoimmune disorders.
Conclusion
In conclusion, 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one is a synthetic steroid hormone that has been extensively studied for its potential applications in scientific research. This compound has well-established anti-inflammatory and immunosuppressive properties, and it has been shown to have potential therapeutic applications in various inflammatory and autoimmune disorders. Further research is needed to fully understand the molecular mechanisms underlying its effects and to explore its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of 17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one can be achieved through several methods. One of the most common methods is the chemical modification of natural steroids such as dehydroepiandrosterone (DHEA), which is a precursor to many steroid hormones. The modification involves the addition of an acetyl group to the 17alpha position and a glucosyl group to the 3beta position of the DHEA molecule.
Aplicaciones Científicas De Investigación
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one has been widely used in scientific research for its anti-inflammatory and immunosuppressive properties. It has been shown to inhibit the production of cytokines and other pro-inflammatory molecules, which makes it a potential therapeutic agent for various inflammatory disorders such as rheumatoid arthritis, asthma, and inflammatory bowel disease.
Propiedades
Número CAS |
144356-81-0 |
|---|---|
Nombre del producto |
17alpha-Acetoxy-3beta-((beta-D-glucopyranosyl)oxy)-6alpha-methylpregn-4-en-20-one |
Fórmula molecular |
C30H46O9 |
Peso molecular |
550.7 g/mol |
Nombre IUPAC |
[(3S,6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6,10,13-trimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl] acetate |
InChI |
InChI=1S/C30H46O9/c1-15-12-19-20(7-10-29(5)21(19)8-11-30(29,16(2)32)39-17(3)33)28(4)9-6-18(13-22(15)28)37-27-26(36)25(35)24(34)23(14-31)38-27/h13,15,18-21,23-27,31,34-36H,6-12,14H2,1-5H3/t15-,18-,19+,20-,21-,23+,24+,25-,26+,27+,28+,29-,30-/m0/s1 |
Clave InChI |
GZVYXJLJHZATJE-UGOZLWAQSA-N |
SMILES isomérico |
C[C@H]1C[C@@H]2[C@H](CC[C@]3([C@H]2CC[C@@]3(C(=O)C)OC(=O)C)C)[C@@]4(C1=C[C@H](CC4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C |
SMILES |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
SMILES canónico |
CC1CC2C(CCC3(C2CCC3(C(=O)C)OC(=O)C)C)C4(C1=CC(CC4)OC5C(C(C(C(O5)CO)O)O)O)C |
Sinónimos |
17 alpha-acetoxy-3 beta-((beta-D-glucopyranosyl)oxy)-6 alpha-methylpregn-4-en-20-one 17-acetoxy-3-(glucopyransosyl)oxy-6-methylpregn-4-en-20-one 17-AGOMP |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



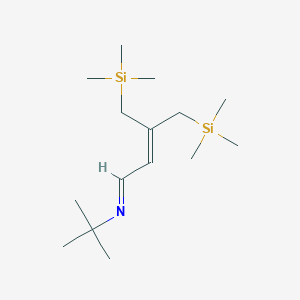
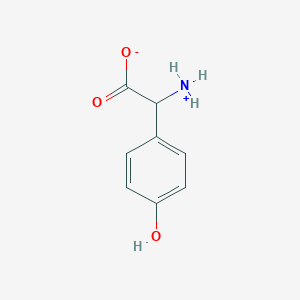
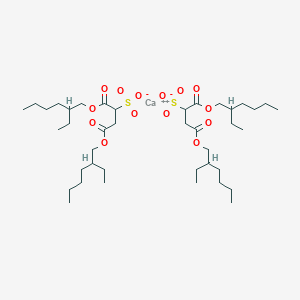
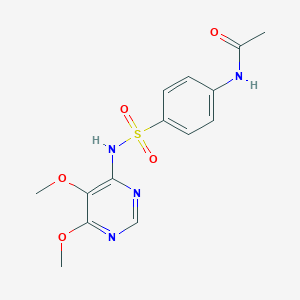
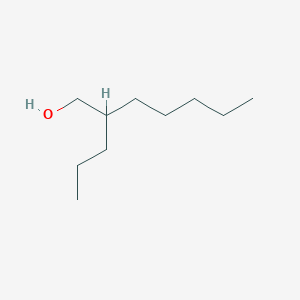
![3,5-diphenyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B125127.png)

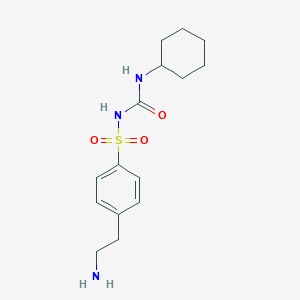
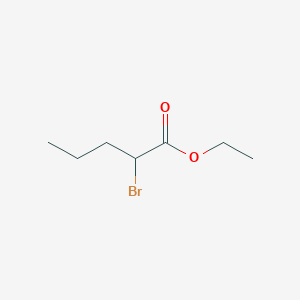
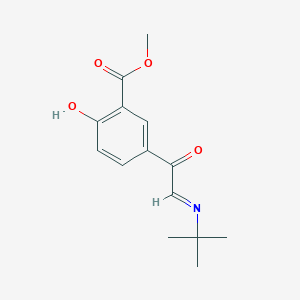
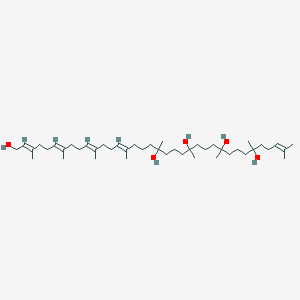

![3-[(2-Chloroethyl)amino]-1-propanol Hydrochloride](/img/structure/B125147.png)
